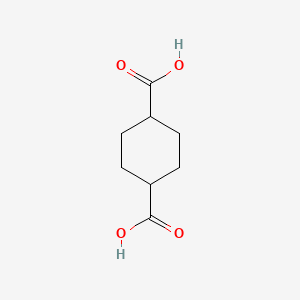

1,4-Cyclohexanedicarboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of 1,4-cyclohexanedicarboxylic acid and its derivatives involves various chemical processes, including hydrothermal conditions and reactions with different reagents. For example, Hu et al. (2018) described a new strategy for synthesizing valuable polyester monomers like this compound (CHDA) through a proline-catalyzed formal [3+1+2] cycloaddition of formaldehyde, crotonaldehyde, and acrylate or fumarate, followed by hydrogenation and hydrolysis processes (Hu et al., 2018).

Molecular Structure Analysis

This compound displays isomerism, which significantly impacts its molecular architecture and subsequent applications. Thuéry and Harrowfield (2017) explored the structural consequences of 1,4-cyclohexanedicarboxylate cis/trans isomerism in uranyl ion complexes, demonstrating how isomerism affects the molecular structure and the synthesis of complexes with varied architectures (Thuéry & Harrowfield, 2017).

Chemical Reactions and Properties

The reactivity of this compound with various reagents under different conditions leads to a wide range of chemical reactions. For instance, the synthesis of uranyl ion complexes with 1,4-cyclohexanedicarboxylate demonstrates the acid's versatility in forming molecular species and entangled nets, highlighting its significant role in coordination chemistry and material synthesis (Thuéry & Harrowfield, 2017).

Physical Properties Analysis

The physical properties of this compound derivatives, such as melting points and crystallinity, are influenced by their molecular structure. Zhang, Gu, and Yu (2000) found that polyanhydrides derived from this compound displayed strong crystallinity and high melting points, underscoring the impact of molecular architecture on the material's physical properties (Zhang, Gu, & Yu, 2000).

Scientific Research Applications

Structural and Chemical Properties

1,4-Cyclohexanedicarboxylic acid (CHDA) exhibits significant versatility in forming various complex structures due to its conformational flexibility and the ability to form different isomers. This property is highlighted in research showing how it forms chain and layered structures with cadmium and manganese, leading to two-dimensional layered structures of 1,2-, 1,3- and 1,4-cyclohexanedicarboxylates, and chain structures of 1,3- and 1,4-cyclohexanedicarboxylates (Thirumurugan, Avinash, & Rao, 2006). Additionally, CHDA's isomerism (cis/trans) significantly influences the architectural diversity in uranyl ion complexes (Thuéry & Harrowfield, 2017).

Applications in Material Science

CHDA is being explored for applications in materials science, particularly as magnetic materials. This is due to its ability to undergo conformational transformation in the presence of various metal ions, especially under hydrothermal conditions (Lin & Tong, 2011).

Influence on Polymer Properties

CHDA has a unique role in the synthesis of polyesters and copolyesters, influencing their thermal, tensile, and elastic properties. The stereochemistry of CHDA is found to be a critical factor in determining the physical characteristics of these polymers (Liu et al., 2016).

Crystal Stability Analysis

The stability and molecular geometry of CHDA derivatives, such as trans-1,4-cyclohexanedicarboxylic acid, 1,4-dibromo, have been analyzed to understand their intermolecular interactions and thermal stability, providing insights into their potential applications in crystal engineering and material science (Echeverría et al., 2005).

Synthesis and Functionalization

Research has been conducted on the synthesis of CHDA and its derivatives from different chemical precursors, which is crucial for developing new materials and industrial applications. For instance, a study focused on synthesizing valuable polyester monomers like CHDA from formaldehyde, crotonaldehyde, and acrylate/fumarate (Hu et al., 2018).

Photoluminescent Properties

CHDA's utility in the construction of photoluminescent metal-organic frameworks has been demonstrated. This application leverages its ability to form specific geometric configurations and interact with metals to produce materials with unique photoluminescent properties (Yu et al., 2007).

Mechanism of Action

Target of Action

1,4-Cyclohexanedicarboxylic acid (1,4-CHDA) is a dicarboxylic acid that is cyclohexane substituted by carboxy groups at positions 1 and 4 . It is primarily used in the synthesis of polyesters and polyamides , serving as a monomer in the production of these polymers. Therefore, its primary targets are the polymer chains where it is incorporated.

Mode of Action

1,4-CHDA interacts with its targets (polymer chains) through polymerization reactions. In these reactions, the carboxylic acid groups of 1,4-CHDA react with other monomers, forming ester or amide bonds and resulting in the formation of long polymer chains .

Biochemical Pathways

The primary biochemical pathway affected by 1,4-CHDA is the polymerization process. This compound serves as a building block in the synthesis of polyesters and polyamides . The resulting polymers can have various applications, including the production of engineering plastics, car industry components, electric wires, mechanical components, monofilaments, films, sports equipment, telecom, shoes, and technological textiles .

Result of Action

The incorporation of 1,4-CHDA into polymer chains results in polymers with enhanced properties. For instance, 1,4-CHDA-based polyesters exhibit better weatherability, higher impact strength, and faster stress relaxation . These enhanced properties make the resulting polymers suitable for various applications, including those requiring durability and resistance to environmental factors .

Action Environment

The efficacy and stability of 1,4-CHDA in polymer production can be influenced by various environmental factors. These include the temperature and pressure of the reaction conditions, the presence of catalysts, and the nature of the other monomers involved in the reaction . For instance, the cis and trans isomers of 1,4-CHDA can exhibit different properties, influencing the characteristics of the resulting polymers .

Future Directions

The role of cis-1,4-cyclohexanedicarboxylic acid in the regulation of the structure and properties of a poly(butylene adipate-co-butylene 1,4-cyclohexanedicarboxylate) copolymer has been explored in depth . The introduction of the rigid structure of 1,4-cyclohexanedicarboxylic acid (CHDA) has shown to improve thermal stability, increase glass transition temperature, and improve mechanical properties . This suggests that this compound has potential for future applications in the synthesis of polymers with very different properties .

properties

IUPAC Name |

cyclohexane-1,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGZQGDTEZPERC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2038788, DTXSID901031536, DTXSID001290604 | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

1076-97-7, 619-81-8, 619-82-9 | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-hexahydroterephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,4s)-cyclohexane-1,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-CYCLOHEXANEDICARBOXYLIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68QED0R44U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-CYCLOHEXANEDICARBOXYLIC ACID, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18W55738KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1,4-cyclohexanedicarboxylic acid?

A1: this compound has the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: While specific spectroscopic data is not provided in the research excerpts, this compound can be characterized using techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. FTIR would reveal characteristic peaks for carboxylic acid functional groups (C=O and O-H stretches), while NMR would provide detailed information on the hydrogen and carbon environments within the molecule. [, , ]

Q3: Does the cis/trans isomerism of this compound impact its properties?

A3: Yes, the cis/trans isomerism significantly influences the properties of this compound. For instance, polymers synthesized with varying ratios of cis- and trans-1,4-cyclohexanedicarboxylic acid exhibit distinct thermal and mechanical behaviors. [, , , ] Generally, the trans isomer is favored at higher temperatures and in crystalline phases. []

Q4: How does the conformation of this compound affect its coordination behavior in metal-organic frameworks (MOFs)?

A4: The flexible nature of this compound allows for different conformations (e.g., e,e-trans, a,a-trans, e,a-cis), each influencing its coordination to metal ions during MOF synthesis. This results in a diverse range of MOF structures with varying pore sizes and shapes, impacting their applications in areas like gas adsorption and separation. [, ]

Q5: What are the main applications of this compound?

A5: this compound is primarily utilized as a monomer in the production of polyesters and polyamides. These polymers find extensive use in various industries, including textiles, packaging, and coatings. [, , , , ]

Q6: How does this compound contribute to the properties of polyesters?

A6: Incorporating this compound into polyesters can impact their thermal properties, often leading to a decrease in melting temperature. This modification can be achieved without significantly compromising the material's tensile and elastic properties. [] The cis isomer tends to enhance elasticity, while the trans isomer contributes to rigidity. []

Q7: Can this compound be used to create biodegradable polymers?

A7: Yes, polyanhydrides synthesized from this compound have shown promise in drug delivery applications due to their biodegradability. The degradation rate can be further tuned by incorporating other monomers like adipic acid. []

Q8: What factors influence the degradation rate of polyanhydrides based on this compound?

A8: Several factors, including the cis/trans isomerism of this compound, crystallinity of the polymer, and the presence of other monomers within the polymer chain, can impact the degradation rate. For instance, higher crystallinity generally results in slower degradation. []

Q9: How does this compound contribute to the performance of polyurethane-polysiloxane ceramer coatings?

A9: In polyurethane-polysiloxane ceramer coatings, the this compound-derived polyester serves as the primary component, imparting desired mechanical properties. The addition of polysiloxane enhances adhesion and corrosion resistance. []

Q10: Is this compound used in catalytic applications?

A10: While this compound itself is not typically a catalyst, its synthesis can involve catalytic processes. For example, the hydrogenation of terephthalic acid to produce this compound often employs catalysts containing ruthenium and tin. []

Q11: What factors influence the selectivity of catalytic hydrogenation reactions involving this compound?

A11: The choice of catalyst, specifically the type of tin compound and support material used, can significantly impact the selectivity of hydrogenation. Additionally, the ratio of tin to ruthenium in bimetallic catalysts influences the formation of specific active sites that favor the production of desired products like 1,4-cyclohexanedimethanol. []

Q12: Have computational methods been used to study this compound and its derivatives?

A12: Yes, computational methods like molecular docking have been employed to investigate the interactions between this compound-based polymers and enzymes like lipases. These simulations help understand the degradation mechanisms of these polymers in various solvent systems. []

Q13: Can computational modeling predict the properties of this compound-based polymers?

A13: While not explicitly mentioned in the provided research, computational techniques like molecular dynamics simulations can potentially be used to predict the properties of these polymers. Such simulations could provide insights into their thermal behavior, mechanical strength, and degradation profiles.

Q14: How does the structure of this compound relate to its activity in drug delivery systems?

A14: The cyclic structure and presence of two carboxylic acid groups in this compound allow for the formation of polyanhydrides. These polymers can encapsulate and release drugs in a controlled manner. The degradation rate, influenced by the polymer's structure, dictates the drug release profile. []

Q15: Can this compound be used to deliver hydrolytically labile drugs?

A15: Yes, this compound-based polyanhydrides have demonstrated the ability to encapsulate and protect hydrolytically labile drugs like azanucleosides. These formulations shield the drugs from premature degradation, potentially improving their bioavailability and therapeutic efficacy. []

Q16: What is known about the toxicity of this compound and its derivatives?

A16: Research suggests that crude 4-methylcyclohexanemethanol (MCHM), which contains this compound and its derivatives, exhibits low to moderate acute and subchronic oral toxicity. Studies also indicate low mutagenic and carcinogenic potential for these compounds. []

Q17: Are there any environmental concerns associated with this compound?

A17: While the provided research excerpts do not extensively cover the environmental impact, it is crucial to consider the potential effects of this compound and its derivatives throughout their lifecycle, from production and use to disposal. Implementing appropriate waste management and recycling strategies can help mitigate any negative environmental consequences. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1218922.png)

![4-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1218930.png)

![(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1218932.png)

![[2-(Hexan-2-yl)-2-(11-methoxy-11-oxoundecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B1218933.png)